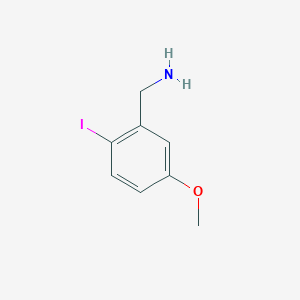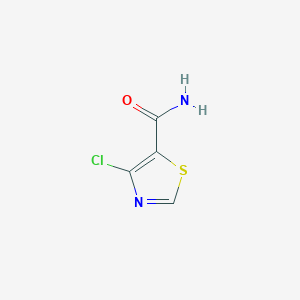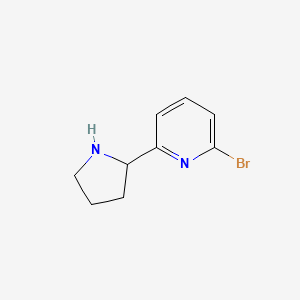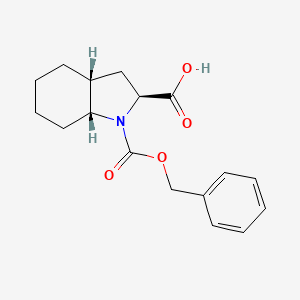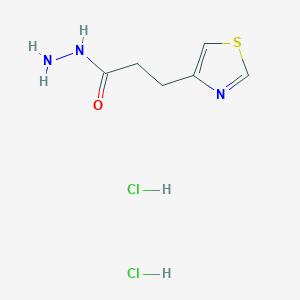![molecular formula C9H9ClN2O B15224284 (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15224284.png)
(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-chloro-3-methylpyridine with formaldehyde and ammonia under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free and catalyst-free conditions to enhance efficiency and reduce environmental impact. These methods include the use of microwave irradiation and ultrasonic waves to accelerate the reaction rates and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but lacking the chlorine and methyl groups.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the presence of the chlorine and methyl groups, which enhance its reactivity and potential for functionalization. These substituents also contribute to its distinct biological activity and applications in various fields .
Eigenschaften
Molekularformel |
C9H9ClN2O |
|---|---|
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
(5-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9ClN2O/c1-6-7(5-13)12-8(10)3-2-4-9(12)11-6/h2-4,13H,5H2,1H3 |
InChI-Schlüssel |
JFHSDZUIJIDUOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(=N1)C=CC=C2Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






